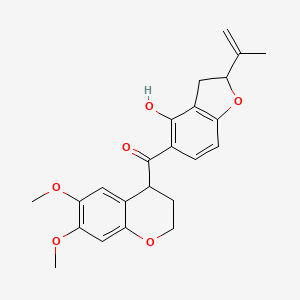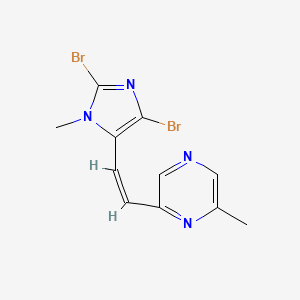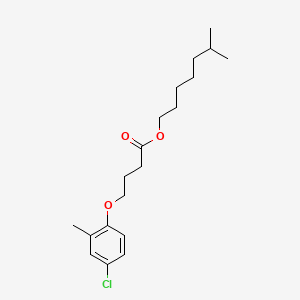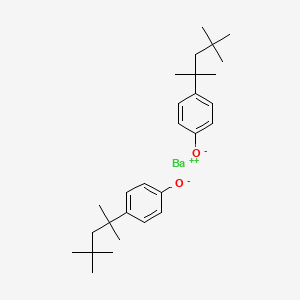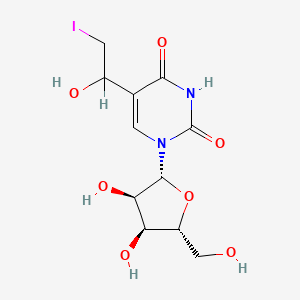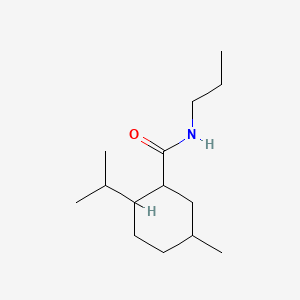
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropyl group, a methyl group, and a propyl group attached to a cyclohexane ring, which is further connected to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of Substituents: The isopropyl, methyl, and propyl groups are introduced through various alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of the appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the cyclohexane derivative with an amine, such as propylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, where nucleophiles such as hydroxide ions or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-5-methylphenol: Known for its antimicrobial properties.
2-Propanol: Commonly used as a solvent and disinfectant.
Cyclohexanecarboxamide: A simpler analog with potential biological activities.
Uniqueness
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide is unique due to its specific combination of substituents and the presence of a carboxamide group, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
73410-10-3 |
|---|---|
Formule moléculaire |
C14H27NO |
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-yl-N-propylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H27NO/c1-5-8-15-14(16)13-9-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,15,16) |
Clé InChI |
VHLYQNIIJBSJPU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1CC(CCC1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


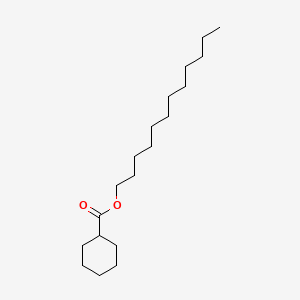

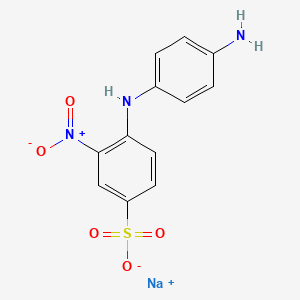
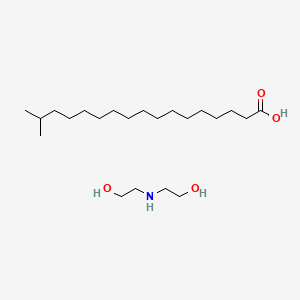
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)

